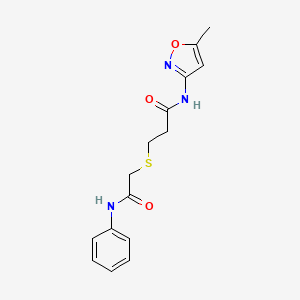
3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide, also known as AOE, is a compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfhydryl-reactive compound that has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide involves the reaction of the compound with sulfhydryl groups on proteins and enzymes. This reaction can result in the modification of the protein or enzyme, which can lead to changes in its activity or function. 3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide has been shown to be a potent inhibitor of some enzymes, including proteases and kinases.
Biochemical and Physiological Effects
3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide has a variety of biochemical and physiological effects, including the ability to inhibit enzyme activity and induce protein modification. This compound has been shown to have a variety of effects on different biological systems, including the cardiovascular, nervous, and immune systems. 3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide has been shown to be a potent inhibitor of some enzymes, including proteases and kinases, which are involved in a variety of biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide has several advantages for use in lab experiments. This compound is relatively easy to synthesize and can be obtained in high purity. 3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide is also a potent inhibitor of some enzymes, which can be useful in studying their biological function. However, there are also some limitations to the use of 3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide in lab experiments. This compound can be toxic to cells at high concentrations, and its effects on biological systems can be complex and difficult to interpret.
Orientations Futures
There are several future directions for research on 3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide. One potential area of research is the development of new methods for synthesizing this compound. Another area of research is the investigation of the effects of 3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide on different biological systems, including the cardiovascular, nervous, and immune systems. Additionally, further studies are needed to elucidate the mechanism of action of 3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide involves the reaction of 2-anilino-2-oxoethyl chloride with 5-methyl-3-aminooxazole in the presence of sodium hydride. This reaction results in the formation of 3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide, which can be purified by column chromatography. The synthesis of 3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide is relatively straightforward and can be carried out in a laboratory setting with standard equipment and reagents.
Applications De Recherche Scientifique
3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, including the ability to react with sulfhydryl groups on proteins and enzymes. 3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide has been used in studies investigating the role of sulfhydryl groups in enzyme activity, protein folding, and other important biological processes.
Propriétés
IUPAC Name |
3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-11-9-13(18-21-11)17-14(19)7-8-22-10-15(20)16-12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,16,20)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWOLEMICKCCMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCSCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-4-[(5-propyl-1H-pyrazol-3-yl)sulfamoyl]benzamide](/img/structure/B6626157.png)
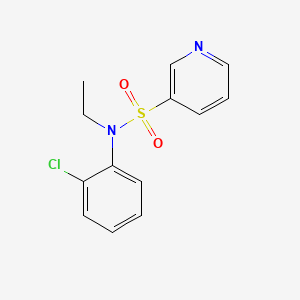
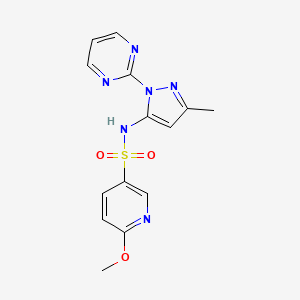
![Methyl 2-methoxy-4-[methyl(2-methylbut-3-yn-2-yl)sulfamoyl]benzoate](/img/structure/B6626184.png)
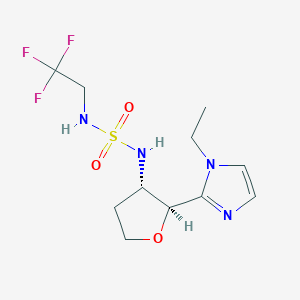
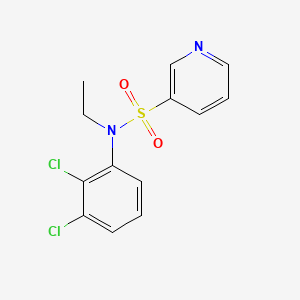
![2-Methoxy-4-[[2-(1,3-thiazol-4-ylmethoxy)anilino]methyl]phenol](/img/structure/B6626209.png)
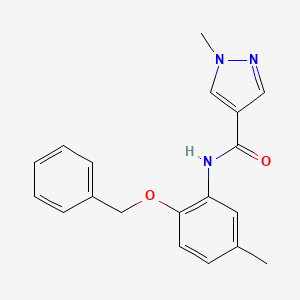
![4-[[1-[(4-Methoxyphenyl)methyl]imidazol-2-yl]sulfanylmethyl]pyridin-2-amine](/img/structure/B6626214.png)
![1-[[1-(2-Methoxyethyl)pyrazol-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B6626220.png)
![2-[[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]-N-phenylacetamide](/img/structure/B6626232.png)
![1-[1-(5-Cyanopyridin-2-yl)piperidin-4-yl]-3-(3-ethylsulfanylpropyl)urea](/img/structure/B6626247.png)
![2,2-dimethyl-N-[2-[[(1R)-1-(2-methylsulfanylphenyl)ethyl]carbamoylamino]ethyl]propanamide](/img/structure/B6626249.png)
![4-[(3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-yl)oxy]-N-pyridin-3-ylbenzamide](/img/structure/B6626252.png)